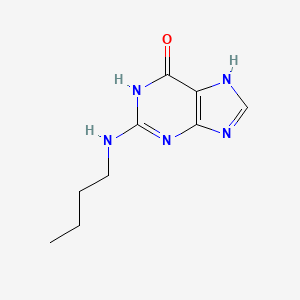![molecular formula C8H11N3O B6602693 2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-ol CAS No. 21139-91-3](/img/structure/B6602693.png)
2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring. The presence of a hydroxyl group at the 4-position and a methyl group at the 2-position contributes to its unique chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-ol can be achieved through various synthetic routes. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at the 5-position of the pyrimidine ring at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl
Another approach involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions in xylene, followed by the addition of a base . This method allows for the formation of pyrido[2,3-d]pyrimidin-5-one derivatives, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone derivative.
Reduction: The compound can undergo reduction reactions to modify the pyridine or pyrimidine rings.
Substitution: The methyl group at the 2-position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions include ketone derivatives, reduced pyridopyrimidine compounds, and substituted pyridopyrimidine derivatives.
科学研究应用
2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as tyrosine kinases and cyclin-dependent kinases, leading to the disruption of cellular signaling pathways and inhibition of cell proliferation . Additionally, it can interact with microbial enzymes, leading to antimicrobial effects.
相似化合物的比较
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: This compound shares a similar core structure but lacks the hydroxyl group at the 4-position.
Pyrido[2,3-d]pyrimidin-7-one: This derivative has a different substitution pattern and exhibits distinct biological activities.
Pyrimidino[4,5-d][1,3]oxazine: This compound contains an additional fused oxazine ring, leading to different chemical properties and applications.
Uniqueness
2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a hydroxyl group and a methyl group enhances its potential as a versatile building block for the synthesis of novel compounds with diverse applications.
属性
IUPAC Name |
2-methyl-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-5-10-7-6(8(12)11-5)3-2-4-9-7/h2-4H2,1H3,(H2,9,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGMOIXDDXDQFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCN2)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(2-methoxyethyl)amino]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B6602619.png)
![6-Ethyl-1-phenyl-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6602621.png)




![(3Z)-5,7-dichloro-3-[(E)-(4-hydroxy-3-methoxyphenyl)methylidenehydrazinylidene]-1H-indol-2-one](/img/structure/B6602668.png)
![4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenol](/img/structure/B6602671.png)

![ethyl 2-{bis[(tert-butoxy)carbonyl]amino}-2-fluoroacetate](/img/structure/B6602681.png)



